GW280264X
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Overview
Description
GW280264X is a potent inhibitor of ADAM10 and ADAM17, which are members of the A Disintegrin and Metalloproteinase (ADAM) family. These enzymes play crucial roles in various physiological and pathological processes, including cell adhesion, migration, and proteolysis . The compound has shown significant potential in scientific research, particularly in the fields of neurology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW280264X involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
GW280264X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The thiazole ring and other functional groups in this compound can undergo substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s properties for specific applications .
Scientific Research Applications
GW280264X has a wide range of scientific research applications, including:
Mechanism of Action
GW280264X exerts its effects by inhibiting the enzymatic activity of ADAM10 and ADAM17. These enzymes are involved in the cleavage of various cell surface proteins, including cytokines, growth factors, and adhesion molecules. By inhibiting these enzymes, this compound modulates cell signaling pathways and affects processes such as cell adhesion, migration, and proliferation .
Comparison with Similar Compounds
Similar Compounds
GI254023X: A specific inhibitor of ADAM10.
TAPI-1: A broad-spectrum inhibitor of metalloproteinases, including ADAM17.
DPC333: An inhibitor of ADAM17 with a different chemical structure.
Uniqueness of GW280264X
This compound is unique due to its potent and selective inhibition of both ADAM10 and ADAM17. This dual inhibition makes it a valuable tool for studying the combined roles of these enzymes in various biological processes. Additionally, its high potency and specificity make it an attractive candidate for therapeutic development .
Biological Activity
GW280264X is a potent inhibitor targeting the disintegrin and metalloproteinase enzymes ADAM10 and ADAM17, which play crucial roles in various biological processes, including cell signaling, inflammation, and cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and proliferation, and its potential therapeutic applications based on recent research findings.
ADAM10 and ADAM17 Functions
ADAM10 and ADAM17 are involved in the shedding of membrane proteins, which can influence cell communication and immune responses. Inhibition of these enzymes has been shown to enhance immune recognition of tumor cells by increasing the expression of ligands for natural killer (NK) cells, such as ULBP2 .
Inhibition Studies
Research indicates that this compound effectively inhibits both ADAM10 and ADAM17 activity. For instance, studies demonstrated that treatment with this compound resulted in significant upregulation of ULBP2 in glioma-initiating cells (GIC), enhancing their recognition by NK cells .
Effects on Cell Viability and Proliferation
Cytotoxicity Assays
In vitro experiments have shown that this compound can significantly reduce cell viability when combined with chemotherapeutic agents like cisplatin. For example, a study reported that the combination treatment led to lower IC50 values across multiple cell lines, indicating a synergistic effect that enhances the cytotoxicity of cisplatin . The following table summarizes key findings from such studies:
Treatment Combination | IC50 Reduction (%) | Synergistic Effect |
---|---|---|
This compound + Cisplatin | 18-61% | Strong synergy |
GI254023X + Cisplatin | Minor effect | No significant synergy |
Case Studies
-
Enhanced Immune Response in Cancer
A study explored the effects of this compound on GICs and found that inhibition of ADAM10 and ADAM17 led to increased immune recognition through enhanced NKG2DL expression. This suggests potential for using this compound in immunotherapy strategies against gliomas . -
Inflammation Regulation
In models of acute lung injury, this compound treatment resulted in reduced inflammatory cytokine release (e.g., TNF-α and IL-6) and decreased neutrophil recruitment to the lungs following endotoxin challenge. This highlights its potential use in treating inflammatory diseases . -
Combination Therapy with Cisplatin
In ovarian cancer spheroid models, the combination of this compound with cisplatin not only reduced cell viability but also enhanced apoptotic signaling pathways (caspase activation), demonstrating its effectiveness in reducing drug resistance .
Research Findings
Recent studies have provided insights into the broader implications of this compound's biological activity:
- Regulation of Cytokine Release : this compound was shown to suppress TNF-α release significantly during inflammatory responses, indicating its role in modulating immune signaling pathways .
- Impact on Platelet Function : Research has indicated that this compound affects platelet activation through its inhibition of ADAM17, suggesting potential applications in thrombotic disorders .
- Cell Surface Expression Modulation : The compound alters the expression levels of various adhesion molecules on endothelial cells, which could influence vascular permeability and leukocyte migration during inflammation .
Properties
IUPAC Name |
benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLITFHSZNZMQ-SGNDLWITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.